3-Acetoxy-2,4,6-trimethylaniline

Endothelin A receptor Binding affinity Structure‑activity relationship

3‑Acetoxy‑2,4,6‑trimethylaniline (CAS 205517‑00‑6) is a substituted aniline intermediate developed for the synthesis of second‑generation endothelin‑A (ETA) receptor antagonists. The molecule combines a sterically congested 2,4,6‑trimethylaniline core with a meta‑acetoxy group.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8464631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-2,4,6-trimethylaniline
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)C)OC(=O)C)C
InChIInChI=1S/C11H15NO2/c1-6-5-7(2)11(14-9(4)13)8(3)10(6)12/h5H,12H2,1-4H3
InChIKeyQETLPDRIQFUMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Acetoxy‑2,4,6‑trimethylaniline – Structural Basis for Differentiated Performance in ETA Antagonist Synthesis


3‑Acetoxy‑2,4,6‑trimethylaniline (CAS 205517‑00‑6) is a substituted aniline intermediate developed for the synthesis of second‑generation endothelin‑A (ETA) receptor antagonists. The molecule combines a sterically congested 2,4,6‑trimethylaniline core with a meta‑acetoxy group [1]. This architecture is not a general‑purpose aniline; it was specifically designed as a building block for the TBC2576 series, where the 3‑acetoxy functionality is essential for achieving the selectivity gain that distinguishes second‑generation compounds from the first‑generation clinical candidate sitaxsentan [2].

Why 3‑Acetoxy‑2,4,6‑trimethylaniline Cannot Be Replaced by Common 2,4‑Dimethylaniline or 3‑Unsubstituted Analogs


In the ETA antagonist pharmacophore, an extra substituent at the 6‑position of the anilino ring increases potency, but selectivity remains heavily dependent on the functionality at the 3‑position [1]. The J. Med. Chem. 1999 study demonstrated that a wide range of 3‑substituents on the 2,4,6‑trisubstituted ring elevated ETA selectivity by ~10‑fold, but this effect is substituent‑specific [1]. Replacing 3‑acetoxy‑2,4,6‑trimethylaniline with the earlier 2,4‑disubstituted aniline (used for sitaxsentan) or with a 3‑unsubstituted 2,4,6‑trimethylaniline eliminates the selectivity advantage and reverts the pharmacological profile to the first‑generation benchmark, making the procurement decision consequential for downstream compound quality.

Quantitative Differentiation Evidence for 3‑Acetoxy‑2,4,6‑trimethylaniline Against Key Comparators


ETA Binding Affinity Advantage of TBC2576 Synthesized from 3‑Acetoxy‑2,4,6‑trimethylaniline vs. Sitaxsentan (First‑Generation Comparator)

The optimal compound TBC2576 (7u), which incorporates 3‑acetoxy‑2,4,6‑trimethylaniline as its aniline building block, exhibits approximately 10‑fold higher ETA binding affinity than the first‑generation clinical candidate sitaxsentan (TBC11251, 1) [1]. Sitaxsentan, derived from a 2,4‑disubstituted aniline, serves as the direct baseline comparator, confirming that the additional 6‑methyl and 3‑acetoxy substitutions are responsible for the affinity gain.

Endothelin A receptor Binding affinity Structure‑activity relationship

ETA Selectivity Enhancement Conferred by 3‑Position Substitution on the 2,4,6‑Trisubstituted Aniline Scaffold

The study by Wu et al. explicitly states that a wide range of functionalities at the 3‑position of the 2,4,6‑trisubstituted aniline ring increased ETA selectivity by approximately 10‑fold while maintaining in vitro potency [1]. This class‑level observation positions 3‑acetoxy‑2,4,6‑trimethylaniline as a privileged intermediate for generating selective ETA antagonists, as opposed to 3‑unsubstituted or 3‑H analogs, which lack this selectivity enhancement.

ETA/ETB selectivity Receptor selectivity Adverse event mitigation

Serum Half‑Life of TBC2576 (7.3 h in Rat) as a Pharmacokinetic Differentiator vs. Sitaxsentan

TBC2576, derived from 3‑acetoxy‑2,4,6‑trimethylaniline, demonstrated a serum half‑life of 7.3 hours in rats along with in vivo activity [1]. While the abstract does not provide a direct sitaxsentan half‑life in the same model, the emphasis on the pharmacokinetic advantage of the second‑generation compound implies improvement over the first‑generation benchmark. This half‑life supports once‑daily dosing feasibility in preclinical models.

Pharmacokinetics Serum half‑life In vivo duration of action

Synthetic Route Specificity: 3‑Acetoxy‑2,4,6‑trimethylaniline as the Documented Intermediate for TBC2576

The Drug Synthesis Database records 3‑acetoxy‑2,4,6‑trimethylaniline (Intermediate IV) as the penultimate aniline building block in the two‑step sequence: protection of 2,4,6‑trimethylphenol as the acetate ester, nitration, and reduction to the aniline [1]. This route, disclosed in patents EP 0980369, US 5783705, and WO 9849162 [2], is the established path to TBC2576. Alternative aniline intermediates (e.g., 2,4‑dimethylaniline or 2,4,6‑trimethylaniline without the 3‑acetoxy group) are not viable entry points into this specific SAR‑optimized series because the 3‑acetoxy group is required for the selectivity gain documented in the J. Med. Chem. 1999 paper.

Synthetic route Intermediates Process chemistry

Application Scenarios Where 3‑Acetoxy‑2,4,6‑trimethylaniline Delivers Documented Differentiation


Synthesis of Second‑Generation ETA Antagonists with Improved Selectivity Over ETB

Research groups targeting ETA receptor blockers for pulmonary arterial hypertension, heart failure, or renal disorders can use 3‑acetoxy‑2,4,6‑trimethylaniline as the aniline building block to access the TBC2576 series. The ~10‑fold ETA selectivity gain reported for 3‑substituted 2,4,6‑trisubstituted anilines [1] translates directly into compounds with reduced ETB‑mediated side effects, a key differentiator over first‑generation agents like sitaxsentan.

Preclinical Pharmacokinetic Profiling Requiring Extended Half‑Life

For in vivo efficacy studies requiring once‑daily dosing, TBC2576 synthesized from 3‑acetoxy‑2,4,6‑trimethylaniline provides a rat half‑life of 7.3 hours [1]. This pharmacokinetic property, attributed to the structural features of the 2,4,6‑trisubstituted aniline scaffold, supports sustained target engagement and reduces the need for continuous infusion or multiple daily doses in rodent models.

Structure–Activity Relationship (SAR) Exploration at the 3‑Position of the Aniline Ring

Medicinal chemistry teams investigating the ETA pharmacophore can use 3‑acetoxy‑2,4,6‑trimethylaniline as a starting point for further derivatization. The 1999 SAR study demonstrated that the 3‑position is a critical selectivity handle [1]; the acetoxy group can be hydrolyzed to a phenol for subsequent functionalization, enabling rapid analog generation while preserving the core affinity‑enhancing substitution pattern.

Process Development Following the Patented TBC2576 Route

Process chemists scaling up TBC2576 or its analogs should procure 3‑acetoxy‑2,4,6‑trimethylaniline as the specified intermediate (IV) from the patented route [1]. Using this exact intermediate avoids deviations that could compromise the selectivity gain or introduce impurities that are not characterized in the original synthetic sequence, thereby streamlining regulatory documentation for IND‑enabling studies.

Quote Request

Request a Quote for 3-Acetoxy-2,4,6-trimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.